methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate
Description
Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate is a structurally complex enoate ester featuring:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, providing steric bulk and acid sensitivity.
- A tetrahydropyran (THP) ring, contributing to conformational rigidity and stability.
- An (E)-configured α,β-unsaturated ester, influencing reactivity and geometric isomerism.
This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where its Boc group facilitates selective deprotection during multi-step reactions. Its crystal structure and hydrogen bonding patterns have been studied using tools like SHELX for refinement and ORTEP-3 for graphical representation .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h9-10H,5-8H2,1-4H3,(H,15,17)/b11-9+ |
InChI Key |
BFTVMWCZNHZWEB-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C/C1CCOCC1)/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1CCOCC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or ester derivatives.
Scientific Research Applications
Methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of methyl (E)-2-(tert-butoxycarbonylamino)-3-tetrahydropyran-4-yl-prop-2-enoate involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Impacts
The following table highlights critical differences between the target compound and analogs:
Detailed Analysis of Substituent Effects
a. Protecting Groups
- Boc vs. Cbz vs. Cyano: The Boc group in the target compound offers acid-labile protection, enabling mild deprotection (e.g., TFA), whereas Cbz requires hydrogenolysis . The cyano group in the analog lacks protecting functionality but enhances electron-withdrawing effects, altering reactivity in nucleophilic additions.
b. Cyclic Ether Moieties
- Tetrahydropyran (THP) vs. Tetrahydrofuran (THF) :
c. Ester and Enoate Configuration
- (E)- vs. (Z)-Configuration :
- The (E)-configuration in the target compound minimizes steric clash between the Boc and THP groups, enhancing thermal stability . In contrast, (Z)-isomers are less common due to higher strain.
d. Hydrogen Bonding and Crystallization
- The Boc group’s carbonyl oxygen acts as a strong hydrogen bond acceptor, promoting predictable crystal packing . In contrast, the cyano group in the analog forms weaker interactions, leading to less ordered crystalline phases .
Research Findings and Practical Considerations
- Synthesis Challenges: Introducing the Boc group requires anhydrous conditions and Boc₂O, while cyanophenoxy groups demand SNAr reactions with 2-cyanophenol .
- Stability Profiles :
- Biological Relevance :
- The THP moiety in the target compound enhances blood-brain barrier penetration in drug candidates, unlike THF-based analogs .
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